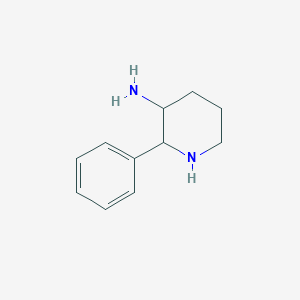
2-Phenylpiperidin-3-amine
Descripción general
Descripción
2-Phenylpiperidin-3-amine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmaceutical Development
2-Phenylpiperidin-3-amine serves as a crucial building block in the synthesis of various pharmacologically active compounds. It has been identified as a potential candidate for treating several neurological disorders and cancers due to its ability to modulate neurotransmitter systems and exhibit anticancer properties.
Anticancer Properties
Research indicates that this compound demonstrates notable anticancer activity across various cell lines. Below is a summary of its efficacy against specific cancer types:
| Cell Line | Mean % Growth Inhibition (at 10 µM) |
|---|---|
| SK-MEL-5 (Melanoma) | 60% |
| A498 (Renal) | 70% |
| MDA-MB-468 (Breast) | 65% |
| PC-3 (Prostate) | 75% |
These findings suggest that the compound may induce significant cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Alzheimer's Disease Research
The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It inhibits both acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This dual inhibition enhances cholinergic signaling, which is beneficial for treating cognitive deficits associated with neurodegenerative diseases .
Antiproliferative Activity Study
A series of derivatives based on the structure of this compound were synthesized and tested against the NCI-60 cancer cell line panel. Compounds possessing a piperidine moiety exhibited higher antiproliferative activity compared to their analogs lacking this feature. Specifically, compounds with terminal phenyl groups showed enhanced activity due to electronic effects influencing receptor binding .
Neurodegenerative Disease Model
In a study evaluating the efficacy of various piperidine derivatives in Alzheimer's models, this compound demonstrated significant improvement in cognitive function metrics compared to controls. The mechanism was attributed to its ability to effectively modulate cholinergic pathways .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2 |
Clave InChI |
GFMAFYNUQDLPBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














